molecular formula C5H4N4 B1217852 1h-Pyrazolo[3,4-d]pyrimidine CAS No. 271-80-7

1h-Pyrazolo[3,4-d]pyrimidine

カタログ番号: B1217852
CAS番号: 271-80-7
分子量: 120.11 g/mol
InChIキー: QUKPALAWEPMWOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrazolo[3,4-d]pyrimidine is a privileged fused heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This nitrogen-rich aromatic system serves as a bioisostere of purine, allowing it to act as a competitive ATP-antagonist and inhibit a diverse range of kinase targets . Researchers utilize this core structure to develop potent inhibitors for critical oncogenic pathways, including inhibitors of the Epidermal Growth Factor Receptor (EGFR) , Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , and Src tyrosine kinases . Its well-defined synthesis allows for extensive structural modification at multiple positions, enabling fine-tuning of potency, selectivity, and ADME properties . The primary research value of this compound lies in its application as a key synthetic intermediate for generating novel derivatives with antiproliferative activity. Recent studies have demonstrated that synthesized derivatives exhibit promising in vitro activity against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cells . The mechanism of action is often attributed to the induction of apoptosis, disruption of cell cycle progression, and the inhibition of receptor tyrosine kinases vital for cancer cell survival and proliferation . This product is intended for research purposes in drug discovery and chemical biology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPALAWEPMWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181566
Record name Pyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-80-7
Record name 1H-Pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 271-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Condensation Reactions Using Pyrazole Precursors

The foundational method involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) with urea under thermal conditions to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). Chlorination of 4 with phosphorus oxychloride (POCl3\text{POCl}_3) and phosphorus pentachloride (PCl5\text{PCl}_5) yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ), which undergoes nucleophilic substitution with aniline to introduce aryl amines at position 6. This route achieves moderate yields (60–75%) but requires harsh conditions and prolonged reaction times (6–12 hours).

Cyclization of Enaminonitriles

Alternative pathways employ enaminonitriles as intermediates. For example, ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate (3 ) cyclizes with hydrazine hydrate in ethanol to form the pyrazolo[3,4-d]pyrimidine core (4 ). This method benefits from readily available starting materials but is limited by low regioselectivity in the absence of directing groups.

Modern Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A comparative study demonstrated that synthesizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (2a–2j ) via microwave irradiation (960 W, 2.5–3.5 minutes) achieves 85–92% yields, outperforming conventional heating (6 hours, 70–80% yields). The rapid dielectric heating minimizes side reactions, as evidenced by HPLC purity >98%.

Table 1: Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[3,4-d]Pyrimidines

ParameterConventional MethodMicrowave Method
Reaction Time6 hours2.5–3.5 minutes
Yield Range70–80%85–92%
Energy ConsumptionHighLow
Typical Purity (HPLC)90–95%>98%

Parallel Medicinal Chemistry (PMC) Techniques

PMC-enabled condensation of N-pyrazolylamides with nitriles facilitates rapid diversification at C4 and C6 positions. For instance, reacting N -(4-cyano-1H-pyrazol-5-yl)acetamide with benzonitrile under basic conditions generates 4-phenyl-1H-pyrazolo[3,4-d]pyrimidine in 78% yield. This method accommodates alkyl and aryl nitriles, expanding access to non-aromatic substituents traditionally challenging via Suzuki coupling.

Industrial-Scale Synthesis and Patented Protocols

Optimized Routes for Ibrutinib Intermediates

Patent WO2016066673A1 discloses a cost-effective synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for ibrutinib. The process avoids Mitsunobu reactions and palladium catalysis, instead using Knoevenagel condensation of phenoxybenzoic acid chloride with malononitrile, followed by cyclization with piperidinyl hydrazine. This route reduces steps from eight to five and eliminates hazardous reagents like trimethylsilyldiazomethane.

Catalytic Advances: rGO-Ni@Pd in Suzuki-Miyaura Cross-Coupling

Turkish patent TR2021008599T introduces a Suzuki-Miyaura coupling using reduced graphene oxide-supported nickel-palladium nanoparticles (rGO-Ni@Pd) to synthesize 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. The catalyst enables >95% conversion at 0.5 mol% loading, outperforming traditional Pd(PPh₃)₄ (1.5 mol%, 82% yield).

Structural Characterization and Analytical Data

Spectroscopic Validation

This compound derivatives exhibit distinct NMR signals:

  • Pyrimidine CH proton at δ=8.69ppm\delta = 8.69 \, \text{ppm} (singlet, 1H).

  • Aromatic protons in the 1-phenyl group appear as multiplets at δ=7.257.89ppm\delta = 7.25–7.89 \, \text{ppm}.
    IR spectra confirm cyclization via disappearance of ν(CN)\nu(\text{C} \equiv \text{N}) at 2200 cm⁻¹ and emergence of ν(NH)\nu(\text{NH}) at 3417–3325 cm⁻¹.

Table 2: Key Spectroscopic Features of this compound Derivatives

Compound1H NMRδ(ppm)^1\text{H NMR} \, \delta \, (\text{ppm})IR Bands (cm1)(\text{cm}^{-1})
4 8.69 (s, 1H), 7.25–7.89 (m, 5H)3417 (NH), 1670 (C=O)
5 8.85 (s, 1H), 7.30–7.95 (m, 5H)2200 (C≡N, absent)

Comparative Analysis of Methodologies

Efficiency and Scalability

Microwave and PMC methods excel in research settings due to rapid synthesis and high yields (>85%). However, industrial processes prioritize cost and safety, favoring patented routes that eliminate precious metal catalysts and reduce waste. For example, the rGO-Ni@Pd system lowers palladium usage by 67% compared to traditional cross-coupling.

Limitations and Challenges

Classical methods suffer from low atom economy (40–50%) due to stoichiometric chlorination steps. Additionally, regioselectivity remains problematic in unsymmetrical nitriles, necessitating directing groups or protecting strategies .

化学反応の分析

Reactions at the C-4 Position

  • Modification of the Amino Group: The amino group at the C-4 position of pyrazolo[3,4-d]pyrimidine can be modified by reacting with diethyl carbonate and bis(2-chloroethyl)carbonate .

  • Chlorination: Chlorination of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione using phosphorus oxychloride and phosphorus pentachloride produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

  • Reactions with Amines and Hydrazines: 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can react with aniline to afford 4-chloro-N1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine . This compound can further react with hydrazine hydrate to afford 4-hydrazinyl-N1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine .

Suzuki Reactions

  • 3-Aryl substituted pyrazolo[3,4-d]pyrimidine derivatives containing functional groups at the 3-phenyl group can be synthesized using the Suzuki reaction of 1-(cyclohexylmethyl)-3-iodo-1H-pyrazolo-[3,4-d]pyrimidin-4-amine with different boronic acid derivatives in the presence of Pd(PPh3)4 .

Reissert Compound Formation

  • Reissert compound formation can be achieved using aluminium chloride as a catalyst in anhydrous media . This method has been applied to this compound derivatives, such as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

Miscellaneous Reactions

  • Hydrazine derivative 7 reacts with phenyl isocyanate in refluxing pyridine to yield pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine derivative 11 .

  • Refluxing compound 7 and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yields (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives 14–17 .

作用機序

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases and receptors. For example, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity and thereby reducing cancer cell proliferation . The pathways involved in these mechanisms include the regulation of cell cycle progression, apoptosis, and signal transduction.

類似化合物との比較

Comparison with Structurally Similar Compounds

Quinazoline-Based Inhibitors

Quinazoline derivatives (e.g., erlotinib, olmutinib) are established EGFR inhibitors. However, 1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit superior kinase selectivity and reduced off-target effects. For instance:

  • Compound VII (this compound derivative) showed nanomolar EGFR inhibition (IC₅₀ = 12 nM) and activity against mutant EGFR (T790M/L858R), outperforming quinazoline-based compounds like erlotinib in resistant models .
  • The pyrazolo-pyrimidine core better fills the adenine-binding pocket due to its smaller size and enhanced hydrogen-bonding capacity .

Table 1: EGFR Inhibitors Comparison

Compound Scaffold EGFR IC₅₀ (Wild-Type) Activity Against T790M Mutant Selectivity Index
Erlotinib Quinazoline 2 nM Low 8.5
Compound VII This compound 12 nM High (IC₅₀ = 18 nM) 15.2

Data from

Pyrrolo[2,3-d]pyrimidine and Purine Analogs

In antiviral drug discovery, this compound derivatives rival pyrrolo[2,3-d]pyrimidine and purine scaffolds:

  • Compound 5 (pyrrolo[2,3-d]pyrimidine) and Compound 6 (this compound) exhibited comparable anti-ZIKV activity (EC₅₀ = 4.3 µM vs. 5.1 µM) in titer-reduction assays. However, the pyrazolo scaffold simplified synthesis by avoiding elimination reactions common in pyrrolo analogs .
  • Compound 3 (this compound) demonstrated equivalent potency to purine-based NITD008 against ZIKV, with improved solubility .

Table 2: Antiviral Activity Comparison

Compound Scaffold EC₅₀ (ZIKV) CC₅₀ (Cytotoxicity) Synthetic Accessibility
NITD008 Purine 5.2 µM 20 µM Moderate
Compound 5 Pyrrolo[2,3-d]pyrimidine 4.3 µM 58 µM Low
Compound 6 This compound 5.1 µM 39 µM High

Data from

Sorafenib Analogs

This compound-based Compound 1a (bisarylurea derivative) was designed as a pan-RAF inhibitor by replacing Sorafenib’s pyridine ring. Key advantages include:

  • Improved BRAFV600E inhibition (IC₅₀ = 9 nM vs. Sorafenib’s 38 nM) due to stronger hydrogen bonding with Cys 532 and Glu 501 .
  • Dual inhibition of VEGFR-2 and FLT3, reducing toxicity compared to Sorafenib’s broad kinase activity .

Table 3: Kinase Inhibitor Profiles

Compound Targets BRAFV600E IC₅₀ VEGFR-2 IC₅₀ FLT3 IC₅₀
Sorafenib RAF, VEGFR-2, PDGFR 38 nM 90 nM 33 nM
Compound 1a RAF, VEGFR-2, FLT3 9 nM 15 nM 11 nM

Data from

Pyrazolo[1,5-a]pyrimidine and Indazole Derivatives

While pyrazolo[1,5-a]pyrimidine and indazole scaffolds are common in kinase inhibitors, this compound offers distinct advantages:

  • Higher metabolic stability due to reduced susceptibility to oxidative degradation .
  • Compound 7_3d3 (fused this compound-diamine) achieved IC₅₀ = 0.4 µM against an undisclosed kinase, surpassing pyrazolo[1,5-a]pyrimidine analogs (IC₅₀ > 1 µM) .

Key Research Findings

Kinase Selectivity: The scaffold’s hydrogen-bonding capacity (e.g., N7 interaction with Cys 532 in BRAFV600E) enhances selectivity over non-target kinases .

Synthetic Versatility : Position 1 and 3 substitutions enable rapid SAR exploration, as seen in anti-ZIKV compound optimization .

Resistance Mitigation : Derivatives like Compound VII overcome EGFR-T790M resistance, a limitation of quinazoline-based drugs .

生物活性

1H-Pyrazolo[3,4-d]pyrimidine is a significant heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, highlighting the compound's anticancer properties, antibacterial effects, and potential as a phosphodiesterase inhibitor.

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. The scaffold has shown promise in inhibiting various cancer cell lines through different mechanisms.

Key Findings:

  • Compound 1a demonstrated high anticancer activity against the A549 lung cancer cell line with an IC50 of 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control. Flow cytometric analysis indicated that this compound significantly induced apoptosis in A549 cells at low micromolar concentrations .
  • Compound 12b , a derivative designed as an epidermal growth factor receptor (EGFR) inhibitor, exhibited potent anti-proliferative activities with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. It also showed remarkable inhibitory activity against both wild-type and mutant EGFR (IC50 = 0.016 µM and 0.236 µM, respectively) and induced significant apoptosis by increasing the BAX/Bcl-2 ratio .

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis
12bA5498.21EGFR inhibition; induces apoptosis
12bHCT-11619.56EGFR inhibition; induces apoptosis
5iMCF-70.3Dual EGFR/VGFR2 inhibition

Antibacterial Activity

Research has also indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antibacterial properties. These compounds have shown effectiveness against various bacterial strains, including Gram-positive bacteria.

Notable Studies:

  • A study highlighted the inhibition of Staphylococcus aureus DNA polymerase III by pyrazolo[3,4-d]pyrimidin-4-one derivatives, showcasing their potential as antibacterial agents .
  • Another investigation reported the synthesis of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives that exhibited promising antibacterial and antifungal activities against several pathogenic microorganisms .

Phosphodiesterase Inhibition

Recent studies have explored the application of pyrazolo[3,4-d]pyrimidine as phosphodiesterase (PDE) inhibitors, particularly targeting Cryptosporidium parasites.

Research Insights:

  • Compounds identified as PDE inhibitors have shown efficacy in inhibiting the growth of Cryptosporidium parvum, a significant cause of diarrheal diseases in infants. The lead compounds interact with the parasite enzyme Cp PDE1, indicating their potential as therapeutic agents for cryptosporidiosis .

Q & A

Q. How are structure-activity relationships (SARs) analyzed for antitumor activity?

  • Methodological Answer : Systematic substituent variation at positions 1, 3, and 4, followed by IC₅₀ determination in kinase panels. For example, phenyl groups at position 3 increase CDK2 inhibition, while methylsulfanyl at position 4 enhances topoisomerase IIα activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
1h-Pyrazolo[3,4-d]pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。